N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-31-23-12-9-19(10-13-23)15-17-32(29,30)26-22-11-14-24-21(18-22)8-5-16-27(24)25(28)20-6-3-2-4-7-20/h2-4,6-7,9-14,18,26H,5,8,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQBNPMXPWPRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O4S |
| Molecular Weight | 442.60 g/mol |
| LogP | 3.8796 |
| Polar Surface Area | 38.701 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : In a study evaluating its efficacy against different tumor cell lines (e.g., Mia PaCa-2, PANC-1), the compound showed IC50 values comparable to established chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it possesses activity against several bacterial strains, suggesting potential applications in treating infections .
Study 1: Antitumor Efficacy
A study focused on the synthesis and evaluation of tetrahydroquinoline derivatives found that compounds similar to this compound exhibited potent antitumor activity. The study reported that derivatives with structural similarities had IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines .
Study 2: Structure-Activity Relationship (SAR)
Another research effort aimed at elucidating the structure-activity relationships of sulfonamide derivatives indicated that modifications in the aromatic rings significantly influenced biological activity. The presence of methoxy and benzoyl groups was found to enhance the anticancer properties of these compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a sulfonamide functional group. The molecular formula is with a molecular weight of approximately 452.5 g/mol. The structural representation can be summarized as follows:
- Molecular Formula :
- IUPAC Name : N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzenesulfonamide
- SMILES Notation :
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit notable antimicrobial properties. The compound has shown efficacy against various bacterial strains, making it a candidate for further development as an antibiotic agent. A study demonstrated that modifications in the sulfonamide group can enhance the antibacterial activity of similar compounds, suggesting that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide might possess similar potential .
Anticancer Properties
Research has highlighted the potential anticancer properties of tetrahydroquinoline derivatives. The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models. A significant finding was that derivatives with specific substitutions on the benzoyl group exhibited enhanced cytotoxicity against cancer cell lines .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes involved in cancer progression and bacterial resistance mechanisms. This property makes it a valuable candidate for drug discovery aimed at targeting resistant bacterial strains and cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Anticancer | Inhibits tumor growth | |
| Enzyme Inhibition | Inhibits specific enzymes |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Notes |
|---|---|---|
| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin) | Moderate | Base compound |
| Sulfonamide Derivative | High | Enhanced antibacterial properties |
| Benzoyl Substituted Variant | Very High | Increased anticancer activity |
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial effects of various sulfonamide derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics.
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on human cancer cell lines revealed that the compound exhibited IC50 values lower than those of established chemotherapeutic agents. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact
| Functional Group | Target Compound | Compound 11 | Compound 35 |
|---|---|---|---|
| Sulfonamide | Present | Present | Absent (carboximidamide) |
| 4-Methoxyphenyl | Present | Present | Absent (thiophene) |
| Tetrahydroquinoline Rigidity | High | Absent | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
